

X-ray crystallography of "Tert-butyl 3-cyanomorpholine-4-carboxylate" derivatives

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Compound of Interest

Compound Name: *Tert-butyl 3-cyanomorpholine-4-carboxylate*

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Crystallographic Insights into Morpholine Carboxylates: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design. While specific crystallographic data for **Tert-butyl 3-cyanomorpholine-4-carboxylate** is not publicly available, this guide provides a comparative analysis of closely related morpholine derivatives, offering valuable structural insights. The experimental data herein is supported by established protocols for synthesis and crystallization.

Comparative Crystallographic Data of Morpholine Derivatives

The following table summarizes key crystallographic parameters for several morpholine-containing compounds, providing a basis for understanding the structural landscape of this important heterocyclic scaffold. The data is derived from published X-ray crystallography studies.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	V (Å³)	Z
N-(4-Chlorophenyl)morpholin-4-carboxamide[1]	C ₁₁ H ₁₃ ClN ₂ O ₂	Orthorhombic	Pbca	9.3359(19)	11.105(2)	22.426(5)	2325.0(8)	8
4-(4-Nitrophenyl)morpholine[2]	C ₁₀ H ₁₂ N ₂ O ₃	Monoclinic	P2 ₁ /c	14.5445(6)	8.3832(3)	16.2341(6)	1979.42(13)	8
Mannich base of 2-cyanoguanidinophenyl and morpholine[3]	Not Provided	Monoclinic	C2/c	Not Provided	Not Provided	Not Provided	Not Provided	8

Note: Detailed crystallographic data for the Mannich base was not fully provided in the search results.

In the analyzed morpholine derivatives, the morpholine ring consistently adopts a chair conformation.[1][2][3] The crystal structures are often stabilized by intermolecular interactions, such as hydrogen bonding and π-π stacking.[1][2][3] For instance, in N-(4-Chlorophenyl)morpholine-4-carboxamide, molecules are linked into chains by N—H···O hydrogen bonds.[1] Similarly, the crystal structure of 4-(4-Nitrophenyl)morpholine is stabilized by aromatic π-π stacking interactions.[2]

Experimental Protocols

While a specific protocol for "**Tert-butyl 3-cyanomorpholine-4-carboxylate**" is not available, a general approach to its synthesis and crystallization can be extrapolated from established methods for similar compounds.

Synthesis of Morpholine Derivatives

The synthesis of N-substituted morpholine derivatives often involves the reaction of morpholine with a suitable electrophile. For example, the synthesis of N-(4-Chlorophenyl)morpholine-4-carboxamide was achieved by reacting morpholine with (4-chlorophenyl)carbamic chloride in refluxing ethanol.^[1] A general synthesis for a tert-butyl carboxylate derivative could involve the reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O).

General Synthetic Protocol:

- Dissolve the starting morpholine derivative in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
- Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
- Stir the reaction mixture at room temperature for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Crystallization

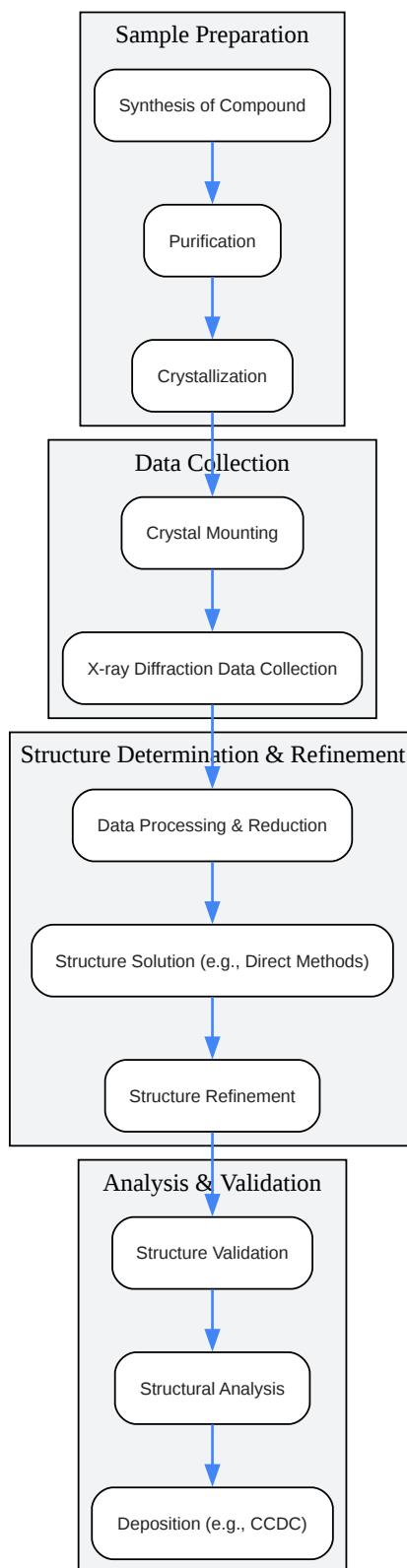
Single crystals suitable for X-ray diffraction can be obtained through various techniques, with slow evaporation being a common and effective method.

General Crystallization Protocol:

- Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, hexane).
- Gently heat the solution to ensure complete dissolution.
- Allow the solution to cool slowly to room temperature.
- If no crystals form, loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
- Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.

X-ray Crystallography Workflow

The process of determining the crystal structure of a molecule via X-ray crystallography involves a series of well-defined steps, from sample preparation to data analysis and structure refinement. This workflow is crucial for obtaining high-quality crystallographic data.



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General workflow for a single-crystal X-ray diffraction experiment.

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